molecular formula C11H19Cl3N2 B2370490 N'-[(4-Chlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride CAS No. 2378507-13-0

N'-[(4-Chlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride

Cat. No.: B2370490
CAS No.: 2378507-13-0
M. Wt: 285.64
InChI Key: JUJQJYYVDROMKU-UHFFFAOYSA-N
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Description

N’-[(4-Chlorophenyl)methyl]-N’-ethylethane-1,2-diamine;dihydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group attached to an ethylethane-1,2-diamine backbone, forming a dihydrochloride salt. The compound’s unique structure imparts specific chemical and biological properties, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-Chlorophenyl)methyl]-N’-ethylethane-1,2-diamine;dihydrochloride typically involves the reaction of 4-chlorobenzyl chloride with N-ethylethane-1,2-diamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-Chlorophenyl)methyl]-N’-ethylethane-1,2-diamine;dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can modify the compound’s functional groups.

    Substitution: The chlorophenyl group can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the chlorophenyl group under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

N’-[(4-Chlorophenyl)methyl]-N’-ethylethane-1,2-diamine;dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-N’-methyl-ethane-1,2-diamine
  • N-(4-Chlorophenyl)-N’-ethyl-ethane-1,2-diamine

Uniqueness

N’-[(4-Chlorophenyl)methyl]-N’-ethylethane-1,2-diamine;dihydrochloride is unique due to its specific structural features, such as the chlorophenyl group and the ethylethane-1,2-diamine backbone. These features confer distinct chemical and biological properties, differentiating it from similar compounds.

Properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2.2ClH/c1-2-14(8-7-13)9-10-3-5-11(12)6-4-10;;/h3-6H,2,7-9,13H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJQJYYVDROMKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)CC1=CC=C(C=C1)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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